3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid
Description
Crystallographic Analysis and Molecular Geometry
Crystallographic investigations of isoxazole carboxylic acid derivatives have provided fundamental insights into the molecular geometry and solid-state arrangements of these heterocyclic compounds. Studies of related 5-amino-3-phenylisoxazole derivatives have demonstrated that isoxazole rings typically adopt planar conformations with characteristic bond lengths and angles. The crystal structure analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole revealed significant dihedral angles between aromatic rings, with the isoxazole-phenyl angle measuring 7.30 degrees, indicating near-coplanarity. This geometric arrangement influences the intermolecular interactions and crystal packing behavior of these compounds.
X-ray crystallography studies have demonstrated that isoxazole carboxylic acids commonly form characteristic hydrogen bonding networks in their crystalline state. The carboxylic acid functional groups participate in intermolecular hydrogen bonding, creating inversion dimers with ring motifs that stabilize the crystal structure. For isoxazole derivatives, the most significant intermolecular contacts include hydrogen-hydrogen interactions comprising 36.1 percent of the total contacts, followed by carbon-hydrogen interactions at 31.3 percent. These interaction patterns contribute to the overall stability and physical properties of the crystalline material.
The molecular geometry of biisoxazole derivatives exhibits unique structural features due to the presence of two connected heterocyclic rings. Computational studies have revealed that the dihedral angle between the two isoxazole rings in 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid significantly influences the overall molecular shape and electronic properties. The carboxylic acid substituent adopts a specific orientation relative to the isoxazole plane, affecting both intramolecular and intermolecular interactions.
Crystal structure determinations of related compounds have shown that isoxazole rings maintain planarity with root mean square deviations typically less than 0.030 Angstroms. The presence of nitrogen and oxygen heteroatoms in the five-membered rings creates distinctive electronic distributions that influence molecular geometry and crystal packing arrangements. Temperature-dependent crystallographic studies have indicated that these structures maintain their geometric integrity across a range of thermal conditions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance studies of related 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives have demonstrated characteristic chemical shifts for isoxazole ring protons and methyl substituents. The compound exhibits distinct signals corresponding to the methyl groups attached to each isoxazole ring, appearing as singlets due to their isolation from neighboring protons. The proton at the 4-position of the second isoxazole ring appears as a characteristic singlet, reflecting the unique electronic environment created by the nitrogen-oxygen heterocycle.
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 208, corresponding to the molecular weight of the compound. Fragmentation patterns in mass spectrometry provide structural confirmation through characteristic loss of functional groups. The carboxylic acid functionality typically undergoes decarboxylation, resulting in fragment ions at mass-to-charge ratio 164, corresponding to the loss of carbon dioxide. Additional fragmentation occurs through cleavage of the methyl substituents, generating ions that confirm the presence and positioning of these groups within the molecular structure.
Infrared spectroscopic characterization demonstrates the presence of characteristic functional groups through their vibrational frequencies. The carboxylic acid carbonyl stretch appears in the region of 1650-1700 wavenumbers, while the carbon-oxygen stretch of the carboxylic acid occurs around 1200-1300 wavenumbers. The isoxazole ring systems exhibit characteristic carbon-nitrogen and carbon-oxygen stretching frequencies that distinguish them from other heterocyclic compounds. Methyl group deformation vibrations provide additional structural confirmation through their appearance in the fingerprint region of the spectrum.
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for this compound. The accurate mass measurement confirms the molecular formula C9H8N2O4 and distinguishes this compound from structural isomers or related derivatives. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that provide insight into the relative stability of different portions of the molecular structure and confirm the connectivity between the two isoxazole rings.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations have provided comprehensive electronic structure analysis of this compound and related isoxazole derivatives. Studies employing the B3LYP functional with 6-31G+(d,p) basis sets have optimized the molecular geometry and calculated electronic properties. These computational investigations reveal that the compound adopts a stable conformation with specific dihedral angles between the two isoxazole rings that minimize steric interactions while maintaining electronic conjugation.
Molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit specific localization patterns across the biisoxazole framework. The frontier molecular orbitals show significant electron density on the nitrogen and oxygen heteroatoms, reflecting their role in determining the chemical reactivity and potential biological activity of the compound. The energy gap between these frontier orbitals provides insight into the electronic stability and potential for chemical transformations.
Natural bond orbital analysis reveals the bonding characteristics and charge distribution within the molecular structure. These calculations demonstrate that the nitrogen-oxygen bonds in the isoxazole rings exhibit partial ionic character due to the electronegativity difference between these atoms. The carboxylic acid functional group shows characteristic bonding patterns with significant polarization of the carbon-oxygen double bond and hydrogen bonding capability of the hydroxyl group.
Computational studies have investigated the conformational preferences of the compound through potential energy surface calculations. These analyses reveal that rotation around the bond connecting the two isoxazole rings encounters specific energy barriers that influence the dynamic behavior of the molecule in solution. The calculated vibrational frequencies from density functional theory calculations show excellent agreement with experimental infrared spectroscopic data, validating the computational models.
Electronic structure calculations have examined the polarizability and dipole moment of this compound, revealing significant molecular polarity due to the nitrogen-oxygen heterocycles and carboxylic acid functionality. These properties influence intermolecular interactions and solubility characteristics, providing insight into the physical behavior of the compound in various environments.
Comparative Analysis with Isoxazole Carboxylic Acid Derivatives
Comparative structural analysis reveals that this compound shares fundamental characteristics with other isoxazole carboxylic acid derivatives while exhibiting unique features due to its biisoxazole structure. 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a structurally related compound, demonstrates similar carboxylic acid positioning but differs in the aromatic substituent attached to the isoxazole ring. The molecular weight of the phenyl derivative (203.19 grams per mole) differs significantly from the biisoxazole compound, reflecting the structural variation between phenyl and methylisoxazole substituents.
Crystal structure comparisons between various isoxazole carboxylic acids demonstrate common hydrogen bonding patterns involving the carboxylic acid functional groups. The formation of carboxylic acid dimers through hydrogen bonding represents a consistent feature across different isoxazole derivatives, indicating that this intermolecular interaction dominates crystal packing regardless of the specific substituents present. However, the biisoxazole derivative exhibits additional nitrogen-nitrogen interactions due to the presence of multiple heterocyclic rings.
Spectroscopic comparison with 3,5-dimethylisoxazole-4-carboxylic acid reveals similarities in the carboxylic acid stretching frequencies while showing distinct differences in the aromatic region due to the varying substitution patterns. The biisoxazole compound exhibits additional complexity in its nuclear magnetic resonance spectrum due to the presence of two distinct isoxazole environments, contrasting with simpler monosubstituted derivatives that show single sets of signals for each type of proton.
Melting point data demonstrates that this compound exhibits a melting point of 167 degrees Celsius, which falls within the range typical for isoxazole carboxylic acids but reflects the specific intermolecular interactions present in this biisoxazole system. This thermal behavior indicates moderate intermolecular forces compared to other heterocyclic carboxylic acids.
Computational comparison with related isoxazole derivatives reveals that the biisoxazole structure exhibits unique electronic properties due to the extended conjugation system. The presence of two connected heterocyclic rings creates distinctive molecular orbital distributions that differ from mono-isoxazole compounds, potentially influencing chemical reactivity and biological activity. Electronic structure calculations demonstrate that the biisoxazole framework provides additional stabilization through resonance interactions between the two ring systems.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |
|---|---|---|---|---|
| This compound | C9H8N2O4 | 208.173 | 167°C | Biisoxazole structure with carboxylic acid |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C11H9NO3 | 203.19 | - | Phenyl substituent on isoxazole |
| 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | 141.125 | - | Simple dimethyl substitution |
Properties
IUPAC Name |
3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-4-3-6(11-14-4)8-7(9(12)13)5(2)10-15-8/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPDKJMOPNMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372538 | |
| Record name | 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849066-63-3 | |
| Record name | 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5-Dimethyl-3,5'-biisoxazole-4'-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis of Isoxazole Esters to Obtain Carboxylic Acid
A common approach to synthesize isoxazole carboxylic acids, including 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid, starts from the corresponding ethyl or methyl esters. These esters undergo hydrolysis under basic conditions, typically using boiling aqueous sodium hydroxide solution, to yield the free carboxylic acid form. This method is well-documented for related isoxazole derivatives and provides a straightforward route to the acid functionality with high efficiency.
Construction of the Isoxazole Rings via Nitrile Oxide Cycloaddition
The core isoxazole rings are generally constructed through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or related dipolarophiles. Several regioselective synthetic routes have been developed:
Copper(I)-Catalyzed One-Pot Synthesis: Reaction of in situ generated nitrile oxides with terminal alkynes under copper(I) catalysis yields 3,5-disubstituted isoxazoles efficiently.
Base-Catalyzed Condensation: Nitroacetic esters react with dipolarophiles in aqueous media to form isoxazoles via base-catalyzed condensation, offering a green chemistry approach.
Metal-Free Cycloaddition: Use of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes nitrile oxide cycloaddition with alkynes without metals, enhancing environmental compatibility.
Ionic Liquid-Mediated Synthesis: Ionic liquids such as butylmethylimidazolium salts serve as recyclable solvents for cycloaddition reactions between β-diketones and hydroxylamine to form isoxazoles in excellent yields.
These methods provide the fundamental heterocyclic framework, allowing substitution at the 3 and 5 positions, critical for assembling the target compound.
Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Intermediate
An important intermediate, 5-amino-3-methyl-4-isoxazolecarboxylic acid, is synthesized by hydrolysis of its esters and serves as a precursor for further functionalization. This intermediate is prepared by:
Hydrolysis of ethyl or methyl esters with boiling aqueous sodium hydroxide.
Subsequent nucleophilic addition reactions involving primary amines and aromatic aldehydes catalyzed by indium(III) trifluoromethanesulfonate to form substituted derivatives.
This step is crucial for introducing the 5-(5-methylisoxazol-3-yl) substituent on the isoxazole ring.
Nucleophilic Addition and Condensation for Substituted Isoxazole Formation
The final compound is synthesized by nucleophilic addition of the amino group of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide to aromatic aldehydes, catalyzed by indium(III) trifluoromethanesulfonate. This reaction proceeds under reflux in 2-propanol, typically for 4 hours, followed by vacuum evaporation to isolate the product.
Summary Table of Key Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Material(s) | Catalyst/Reagent | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Hydrolysis of ester | Ethyl/methyl ester of isoxazole derivative | NaOH (aqueous) | Boiling water solution | 5-amino-3-methyl-4-isoxazolecarboxylic acid |
| 2 | 1,3-Dipolar cycloaddition | Nitrile oxides + terminal alkynes | Cu(I), DBU, or ionic liquids | Room temp to reflux, solvent varies | 3,5-disubstituted isoxazoles |
| 3 | Nucleophilic addition | 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide + aromatic aldehyde | Indium(III) trifluoromethanesulfonate | Reflux in 2-propanol, 4 hours | Substituted isoxazole derivatives |
| 4 | Purification | Reaction mixture | Vacuum evaporation | Post-reaction | Isolated target compound |
Research Findings and Analysis
The hydrolysis step is highly efficient and environmentally benign, using aqueous sodium hydroxide without requiring organic solvents or harsh conditions.
The use of indium(III) trifluoromethanesulfonate as a catalyst in nucleophilic addition reactions is notable for its mildness and selectivity, leading to high yields of substituted isoxazoles.
Multiple synthetic routes for isoxazole ring construction provide flexibility in designing the substitution pattern, crucial for tailoring biological activity.
Environmentally friendly methods such as metal-free cycloadditions and ionic liquid-mediated reactions are increasingly preferred, aligning with green chemistry principles.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety at position 4 of the isoxazole ring participates in classical acid-derived reactions:
Esterification
Reaction with alcohols under acidic conditions forms esters. For example:
This is critical for modifying solubility or preparing prodrugs .
Amidation
The compound reacts with amines to form amides, a key step in creating bioactive derivatives. Example conditions:
Isoxazole Ring Reactivity
The electron-deficient isoxazole rings undergo electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
-
Nitration : Occurs at the 4-position of the isoxazole ring under mixed acid (HNO₃/H₂SO₄) conditions .
-
Halogenation : Bromine in acetic acid selectively substitutes at the methyl group’s adjacent position.
Ring-Opening Reactions
Under strong basic or reductive conditions, the isoxazole ring can cleave. For example:
.
Biological Activity-Driven Reactions
Derivatives exhibit immunosuppressive and enzyme-inhibitory properties:
-
Mechanism : Interaction with p38 MAP kinase or pyrimidine synthesis pathways .
-
Key Modification : Conversion to benzylamides enhances anti-proliferative activity .
Spectroscopic Analysis of Reaction Products
Post-reaction characterization employs:
-
NMR : Confirms ester/amide bond formation (δ 2.5–3.5 ppm for methyl groups; δ 8–10 ppm for aromatic protons) .
-
IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ shifts to ~1650 cm⁻¹ in amides .
Stability and Reaction Optimization
-
pH Sensitivity : Hydrolysis of esters/amides occurs under strongly acidic/basic conditions (pH < 2 or > 10) .
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in esterification.
This compound’s versatility in forming esters, amides, and fused heterocycles underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to preserve the isoxazole core while modifying the carboxylic acid for targeted applications .
Scientific Research Applications
Biological Activities
Research indicates that 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid exhibits various biological activities, making it a subject of interest in pharmacological studies:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with isoxazole structures can exhibit neuroprotective effects, potentially useful in conditions like Alzheimer's and Parkinson's diseases. The specific mechanisms of action are still under investigation but may involve the modulation of neurotransmitter systems .
Medicinal Chemistry Applications
The unique structure of this compound lends itself to various synthetic modifications, which can lead to the development of novel pharmaceuticals:
-
Drug Design :
- The compound can serve as a scaffold for designing new drugs targeting specific biological pathways. Modifications at different positions on the isoxazole ring can yield derivatives with enhanced potency and selectivity for desired targets.
- Lead Compound in Drug Discovery :
Agricultural Applications
Beyond medicinal chemistry, there is potential for applications in agriculture:
-
Pesticide Development :
- The antimicrobial properties of this compound suggest it could be developed into a pesticide or fungicide. Its efficacy against plant pathogens could be explored to enhance crop protection strategies.
- Plant Growth Regulators :
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism by which 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl analog exhibits enhanced lipophilicity and metabolic stability compared to the target compound, making it suitable for agrochemical or pharmaceutical applications .
- Aromatic vs.
- Positional Isomerism : 3-Methylisoxazole-5-carboxylic acid lacks the fused isoxazole system, reducing complexity but limiting applications in multi-heterocyclic drug design .
Physicochemical Properties
- Solubility: The target compound’s carboxylic acid group enhances aqueous solubility relative to non-polar analogs like the trifluoromethyl derivative. However, the 5-methylisoxazol-3-yl substituent introduces moderate hydrophobicity compared to simpler analogs like 5-methylisoxazole-4-carboxylic acid .
- Reactivity : The carboxylic acid moiety in all analogs enables amide bond formation, but electronic effects from substituents influence reaction yields. For example, the target compound achieves ~60% yield in HATU-mediated couplings , while phenyl-substituted analogs may require optimized conditions due to steric hindrance .
Research Findings and Data Highlights
- Synthetic Yields : The target compound achieves 60–61% yield in amide couplings using HATU/DIPEA, comparable to yields for phenyl-substituted analogs .
- Crystal Packing : Derivatives like 5-methyl-3-phenylisoxazole-4-carboxylic acid form stable dimers via O–H···O hydrogen bonds and π-π interactions, which may correlate with enhanced solid-state stability .
Biological Activity
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid, a compound belonging to the isoxazole family, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.18 g/mol
- Functional Groups : Isoxazole rings and carboxylic acid.
This compound's unique structure contributes to its diverse biological activities.
Antibacterial Activity
Research has indicated that compounds with isoxazole structures exhibit significant antibacterial properties. A study evaluating various isoxazole derivatives reported that derivatives similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 3-Methyl-5-(5-methylisoxazol-3-yl)... | 0.0048 | E. coli |
| Other derivatives | 0.0039 | S. aureus |
| Compound A | 0.0195 | B. mycoides |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound shows promising antibacterial activity, particularly against E. coli and S. aureus, with rapid bactericidal effects noted within hours of exposure .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A study highlighted the effectiveness of certain isoxazole derivatives against various fungal strains, including Candida albicans.
Table 2: Antifungal Activity of Isoxazole Derivatives
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| 3-Methyl-5-(5-methylisoxazol-3-yl)... | 0.0048 | C. albicans |
| Other derivatives | 0.0098 | Fusarium oxysporum |
These findings suggest that the compound may be useful in developing antifungal agents, especially in treating infections caused by resistant strains .
Anticancer Activity
Emerging research indicates that isoxazole derivatives may also possess anticancer properties. A patent review discussed the potential of amino-substituted isoxazoles in inhibiting mitotic checkpoint activity, which could lead to novel cancer therapies.
Case Study: Isoxazole Derivatives in Cancer Treatment
A study on various isoxazole compounds demonstrated that they could interfere with cell cycle regulation, showing promise as therapeutic agents for conditions associated with uncontrolled cellular proliferation. The inhibition of specific protein kinases involved in mitosis was particularly noted .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
- Antifungal Mechanism : It inhibits key enzymes involved in fungal cell membrane synthesis.
- Anticancer Mechanism : The compound may inhibit critical signaling pathways involved in cell division and proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A prevalent synthesis involves cyclization of benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous zinc chloride at 60°C, followed by hydrolysis with NaOH and acidification . Reaction duration, temperature, and stoichiometric ratios critically affect yield. For example, extending reaction time beyond 1 hour may reduce purity due to side reactions. Post-synthetic purification via recrystallization (e.g., using ethanol) enhances purity to >95% .
Q. How can reverse-phase HPLC be optimized for analyzing this compound, and what parameters affect separation efficiency?
- Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (adjusted to pH 2.5–3.0 with formic acid). Column temperature at 25–30°C and flow rates of 1.0–1.5 mL/min optimize peak resolution. The compound’s logP (~1.58) suggests moderate hydrophobicity, requiring careful adjustment of organic solvent ratios to balance retention time and separation .
Q. What spectroscopic techniques are recommended for structural characterization, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : Analyze - and -NMR for isoxazole ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm).
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., syn-clinal conformation between isoxazole and phenyl rings, torsion angle = -54.4°) .
- FT-IR : Confirm carboxylic acid C=O stretch at ~1700 cm and isoxazole ring vibrations at 1550–1600 cm.
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?
- Methodological Answer : The crystal lattice is stabilized by O–H···O hydrogen bonds (head-to-head dimers) and weaker C–H···N interactions. π-π stacking between phenyl rings (slippage displacement = 1.284 Å) contributes to thermal stability (mp = 167°C). These interactions guide solvent selection for recrystallization and predict solubility in polar aprotic solvents (e.g., DMF) .
Q. How does the substitution pattern on the isoxazole ring affect reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The 5-methylisoxazol-3-yl group enhances steric hindrance, reducing nucleophilic attack at the 4-carboxylic acid site.
- Bioactivity : Analogous compounds (e.g., 3-Mesityl derivatives) show enhanced enzyme inhibition due to mesityl group’s electron-withdrawing effects. Compare with 5-Ethyl-4-methylisoxazole-3-carboxylic acid, where ethyl substitution alters logP and membrane permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
